molecular formula C12H17BrN2O B4990180 N-(4-bromophenyl)-2-(butylamino)acetamide

N-(4-bromophenyl)-2-(butylamino)acetamide

Cat. No.: B4990180
M. Wt: 285.18 g/mol
InChI Key: JSIRIWCYYHGDPY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(butylamino)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group attached to an acetamide moiety, with a butylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(butylamino)acetamide typically involves the reaction of 4-bromoaniline with butylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(butylamino)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: this compound N-oxide

    Reduction: N-(phenyl)-2-(butylamino)acetamide

    Substitution: N-(4-azidophenyl)-2-(butylamino)acetamide or N-(4-thiocyanatophenyl)-2-(butylamino)acetamide

Scientific Research Applications

N-(4-bromophenyl)-2-(butylamino)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic properties.

    Biological Studies: It serves as a model compound in studies of enzyme inhibition and receptor binding.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(butylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances binding affinity through halogen bonding, while the butylamino group provides additional hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(4-chlorophenyl)-2-(butylamino)acetamide
  • N-(4-fluorophenyl)-2-(butylamino)acetamide

Uniqueness

N-(4-bromophenyl)-2-(butylamino)acetamide is unique due to the presence of both a bromophenyl group and a butylamino substituent. This combination provides a distinct set of chemical and biological properties, such as enhanced binding affinity and specific reactivity patterns, which are not observed in similar compounds with different substituents.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(butylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-2-3-8-14-9-12(16)15-11-6-4-10(13)5-7-11/h4-7,14H,2-3,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIRIWCYYHGDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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